1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Description
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione (hereafter referred to as BzO-ph-tfacH) is a β-diketone ligand characterized by a benzyloxy-substituted phenyl ring and a trifluoromethyl group. This compound is widely utilized in coordination chemistry due to its ability to form stable metal complexes. Its structure promotes enol tautomer dominance (>98% enol form), as observed in related β-diketones, enhancing its chelating capability . BzO-ph-tfacH has been employed in synthesizing cobalt(II) complexes with octahedral geometries, where the ligand coordinates via oxygen atoms, while the benzyloxy group introduces steric bulk .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-phenylmethoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)16(22)10-15(21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXKFWSKKAXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619580 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190020-14-5 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-(benzyloxy)benzaldehyde with trifluoroacetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Claisen condensation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl groups in the trifluorobutane-1,3-dione moiety can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and stability, making it a valuable scaffold for developing new compounds.
- Coordination Chemistry : It acts as a ligand in coordination complexes, which can be utilized in various catalytic processes and material science applications.
Biology
- Antimicrobial Properties : Studies have shown that 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary research indicates potential anticancer properties, warranting further investigation into its mechanisms of action and efficacy against different cancer cell lines.
Medicine
- Drug Development : The compound's structural features suggest potential applications in drug development. Its unique trifluoromethyl group may enhance interactions with biological targets, leading to novel therapeutic agents .
- Pharmaceutical Intermediates : It can serve as an intermediate in synthesizing pharmaceuticals such as celecoxib (a nonsteroidal anti-inflammatory drug), highlighting its relevance in medicinal chemistry .
Industry
- Advanced Materials : The compound is explored for its utility in creating advanced materials due to its unique chemical properties. This includes applications in coatings and polymers that require specific functional characteristics .
- Precursor for Functional Compounds : Its versatility allows it to be used as a precursor for synthesizing other functional compounds that may find application in various industrial processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Case Study 2: Anticancer Research
Research targeting cancer cell lines has revealed that this compound may induce apoptosis through the activation of specific cellular pathways. Ongoing studies aim to elucidate the exact molecular mechanisms involved.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares BzO-ph-tfacH with similar β-diketones, emphasizing substituent effects on properties and applications:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in all compounds enhances acidity, stabilizing the enol form and improving metal-binding affinity. Functional Groups: The triethoxysilyl group in ’s compound enables covalent bonding to silica matrices, making it ideal for hybrid materials, whereas the benzodioxolyl group () may enhance solubility in polar solvents .
Research Findings and Trends
- Tautomerism: All compounds predominantly exist as enol tautomers (>98%), critical for metal chelation. Substituents like CF₃ stabilize the enol form via resonance and inductive effects .
- Structure-Activity Relationships :
- Bulky substituents (e.g., benzyloxy) improve metal-ion selectivity but may reduce reaction yields due to steric limitations.
- Smaller groups (e.g., methyl, furyl) enhance synthetic versatility but offer less control over metal-complex geometries .
Biological Activity
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluorobutane-1,3-dione moiety and a benzyloxyphenyl group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a central butane-1,3-dione framework with trifluoromethyl groups and a benzyloxy substituent that may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Compounds with diketone structures often exhibit enzyme inhibitory properties. Studies have indicated that diketones can inhibit enzymes involved in inflammatory pathways.
- Antioxidant Activity : The presence of trifluoromethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anticancer Potential : Some diketones have been reported to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS).
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of diketones similar to this compound:
- Anticancer Study : A study investigated the effects of diketones on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through ROS generation .
- Enzyme Inhibition Study : Research demonstrated that diketones can effectively inhibit COX enzymes involved in inflammatory processes. This inhibition was linked to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
- Antimicrobial Activity : A recent investigation reported that benzyloxy-substituted diketones showed broad-spectrum antimicrobial activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these structures .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione, and how can reaction conditions be optimized?
The compound is commonly synthesized via cyclocondensation reactions. A typical method involves reacting β-diketone precursors with substituted benzaldehydes under acidic or basic catalysis. For example, analogous trifluoromethyl-β-diketones are synthesized using Meldrum’s acid and trifluoroacetic acid derivatives in aprotic solvents like isopropylamide, with yields up to 90% . Key optimizations include:
- Temperature control : Maintaining 0–40°C during intermediate formation to prevent side reactions.
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/pentane (2.5–5%) for high purity.
Q. How can spectroscopic techniques be employed to characterize this compound?
Characterization relies on a combination of:
- FTIR : Peaks at ~1613 cm⁻¹ (C=O stretching) and 1223–1131 cm⁻¹ (C-F vibrations) confirm diketone and trifluoromethyl groups .
- LC-ESI-MS : Molecular ion peaks at m/z 238.16 [M+H]⁺ and 239.09 [M+2H]⁺ (analogous compounds) help confirm molecular weight .
- NMR : ¹H and ¹³C NMR (not explicitly reported here but inferred from similar structures) would resolve aromatic protons (δ 7.2–7.8 ppm) and diketone carbons (δ 180–190 ppm).
Q. What are the primary reactivity patterns of this β-diketone in coordination chemistry?
The compound acts as a bidentate ligand via its two carbonyl groups. Key applications include:
- Metal chelation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or material science. The sodium chelate of a related macrocyclic diketone exhibits exceptional stability .
- Derivatization : The trifluoromethyl group enhances electrophilicity, enabling nucleophilic substitutions or cyclization reactions (e.g., pyrimidine synthesis via amidine cyclocondensation) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced chelation properties?
Density Functional Theory (DFT) studies can predict:
- Electron distribution : The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing metal-ligand orbital overlap.
- Steric effects : Substituents on the benzyloxy group influence steric hindrance, affecting binding selectivity.
- Thermodynamic stability : Calculate Gibbs free energy for chelate formation to prioritize synthetically viable derivatives.
Q. What strategies resolve contradictions in crystallographic data for structurally similar β-diketones?
For the title compound’s analog, 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, single-crystal X-ray diffraction revealed:
- Bond lengths : C=O bonds at 1.21–1.23 Å and C-F at 1.33–1.35 Å .
- Packing interactions : π-π stacking of aromatic rings and C-F···H hydrogen bonding stabilize the lattice.
Methodological recommendations : - Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
- Validate against spectroscopic data to resolve discrepancies (e.g., unexpected bond angles).
Q. How can this compound serve as a precursor for fluorinated bioactive molecules?
A one-pot difluorination/fragmentation process converts the trifluoromethyl-β-diketone to difluoromethyl ketones (e.g., 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one) with 97% yield . Steps include:
- Reagent choice : Use hydrogen chloride in ethyl acetate/water for controlled protonation.
- Temperature : Maintain 25–30°C during acid workup to avoid over-decomposition.
- Applications : The resulting fluorinated ketones are intermediates in drug discovery (e.g., kinase inhibitors).
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Critical considerations:
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.
- Catalytic asymmetry : Employ asymmetric catalysis (e.g., organocatalysts) during diketone formation to minimize racemization.
- Process monitoring : In-line FTIR or Raman spectroscopy ensures real-time quality control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
